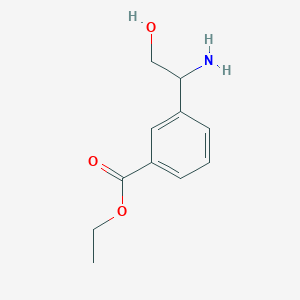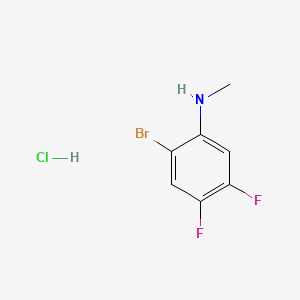![molecular formula C10H12N2O2 B13513365 ethyl 1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B13513365.png)
ethyl 1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for the development of kinase inhibitors. The unique structure of this compound allows it to interact with various biological targets, making it a valuable compound for drug discovery and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, followed by cyclization to form the pyrrolopyridine core . The reaction conditions often require refluxing the mixture in ethanol or another suitable solvent to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted pyrrolopyridine compounds with various functional groups, which can further be utilized in medicinal chemistry and drug development .
Aplicaciones Científicas De Investigación
Ethyl 1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of ethyl 1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as FGFRs. Upon binding to these receptors, the compound inhibits their kinase activity, leading to the disruption of downstream signaling pathways involved in cell proliferation, migration, and survival . This inhibition results in the suppression of tumor growth and metastasis, making it a potential therapeutic agent for cancer treatment.
Comparación Con Compuestos Similares
Ethyl 1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine: A parent compound with similar structural features but lacking the ethyl carboxylate group.
1H-pyrrolo[3,2-b]pyridine: An isomeric compound with a different arrangement of nitrogen atoms in the ring system.
1H-pyrrolo[2,3-c]pyridine: Another isomer with a distinct ring fusion pattern.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique biological activities and makes it a valuable scaffold for drug discovery.
Propiedades
Fórmula molecular |
C10H12N2O2 |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
ethyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C10H12N2O2/c1-2-14-10(13)8-4-6-12-9-7(8)3-5-11-9/h4,6H,2-3,5H2,1H3,(H,11,12) |
Clave InChI |
CRPIWAOFPVOLQE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C2CCNC2=NC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Benzyloxy)-1-[(tert-butyldimethylsilyl)oxy]cyclobutane-1-carbaldehyde](/img/structure/B13513296.png)




![Anti-3-methyl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride](/img/structure/B13513320.png)






![2-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13513370.png)
